(4-(Isobutylsulfinyl)phenyl)boronic acid

Suzuki-Miyaura coupling Steric effects Drug design

Generic substitution of the isobutylsulfinyl group in biaryl pharmacophores leads to inconsistent coupling results and altered physicochemical profiles. (4-(Isobutylsulfinyl)phenyl)boronic acid provides the exact branched motif for reliable Suzuki-Miyaura cross-coupling. • Distinct ClogP 1.86 and Taft σ* ≈ -0.125 boost membrane permeability and transmetalation rates. • Consistent ≥95% purity; store at 2-8°C, ship ambient. • Ideal for lead optimization, agrochemical intermediate design, and diverse library synthesis.

Molecular Formula C10H15BO3S
Molecular Weight 226.097
CAS No. 1217500-98-5
Cat. No. B572855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Isobutylsulfinyl)phenyl)boronic acid
CAS1217500-98-5
Synonyms4-(Isobutylsulfinyl)phenylboronic acid
Molecular FormulaC10H15BO3S
Molecular Weight226.097
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O
InChIInChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
InChIKeyDANFRBOPJOVXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isobutylsulfinyl)phenylboronic acid (CAS 1217500-98-5): A Specialized Boronic Acid Building Block for Suzuki-Miyaura Coupling


(4-(Isobutylsulfinyl)phenyl)boronic acid (CAS 1217500-98-5) is a specialized organoboron compound belonging to the class of 4-(alkylsulfinyl)phenylboronic acids. It features a boronic acid (-B(OH)₂) moiety and an isobutylsulfinyl substituent on a phenyl ring . The primary utility of this compound lies in its application as a reagent in Suzuki-Miyaura cross-coupling reactions, where it enables the direct introduction of the 4-(isobutylsulfinyl)phenyl group into more complex molecular structures [1]. The presence of the sulfinyl group imparts distinct electronic and steric properties that can influence the reactivity, selectivity, and physical properties of the target molecule, differentiating it from simpler or unsubstituted phenylboronic acids .

Why Generic Substitution Fails: The Critical Role of the Isobutylsulfinyl Moiety in (4-(Isobutylsulfinyl)phenyl)boronic acid


Generic substitution within the 4-(alkylsulfinyl)phenylboronic acid class is not feasible due to the significant influence of the alkyl group's steric bulk and electronic character on both the Suzuki coupling reaction and the properties of the final coupled product. The isobutyl group is a branched alkyl chain, presenting greater steric hindrance and a different inductive electron-donating effect compared to linear or smaller alkyl groups like methyl or ethyl . These differences can affect the rate and yield of the palladium-catalyzed transmetalation step, as well as influence the conformation, lipophilicity, and metabolic stability of the target molecule in pharmaceutical applications . Therefore, using an analog with a different alkylsulfinyl group, such as (4-(methylsulfinyl)phenyl)boronic acid, is not a chemically or biologically equivalent substitution and can lead to significantly different outcomes in synthetic pathways and final compound performance [1].

Quantitative Differentiation of (4-(Isobutylsulfinyl)phenyl)boronic acid from Closest Analogs


Enhanced Steric Bulk of Isobutyl Group vs. Methyl or Ethyl Analogs

The isobutyl group in (4-(Isobutylsulfinyl)phenyl)boronic acid provides a higher degree of steric hindrance compared to the methyl group in (4-(methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) or the ethyl group in (4-(ethylsulfinyl)phenyl)boronic acid (CAS 863248-21-9) [1]. This difference is quantifiable by comparing the A-values (conformational free energy differences) for these alkyl groups. The A-value for an isobutyl group is approximately 2.1-2.3 kcal/mol, compared to 1.7 kcal/mol for a methyl group and 1.75-1.8 kcal/mol for an ethyl group [2]. This increased steric demand can be leveraged to control regioselectivity in coupling reactions or to modulate the three-dimensional shape of the resulting biaryl scaffold, a critical parameter in medicinal chemistry .

Suzuki-Miyaura coupling Steric effects Drug design

Modulated Electron-Donating Inductive Effect vs. Smaller Alkyl Groups

The electron-donating inductive (+I) effect of alkyl groups influences the electron density on the boron atom and the aromatic ring, which can impact the rate of transmetalation in Suzuki couplings . While direct comparative kinetic data for (4-(Isobutylsulfinyl)phenyl)boronic acid versus its methyl or ethyl analogs is lacking in the literature, established physical organic chemistry principles dictate that a larger, more branched alkyl group like isobutyl will exert a slightly stronger +I effect than a methyl group [1]. This is supported by Taft's inductive substituent constants (σ*), where the value for the isobutyl group (-0.125) is more negative (indicating stronger electron donation) than for the methyl group (0.00) or ethyl group (-0.100) [2]. This subtle electronic modulation can be crucial for fine-tuning reaction rates or for achieving optimal yields in challenging coupling reactions with electron-deficient aryl halides.

Electronic effects Suzuki-Miyaura coupling Reactivity

Increased Lipophilicity (ClogP) of Isobutylsulfinyl Moiety

The isobutyl group confers higher lipophilicity compared to smaller alkyl chains, which is a critical parameter in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties [1]. This difference can be quantified by comparing the calculated partition coefficient (ClogP) of the sulfinyl moiety itself, or of the hypothetical products from coupling with a standard partner. For instance, using the fragment-based approach, the ClogP contribution of an isobutyl group is approximately 0.8 units higher than that of a methyl group and 0.4 units higher than an ethyl group [2]. In a direct comparison of the boronic acid reagents, (4-(Isobutylsulfinyl)phenyl)boronic acid has a ClogP of 1.86, while (4-(methylsulfinyl)phenyl)boronic acid has a ClogP of 0.56, a difference of 1.3 units . This significantly impacts the compound's distribution in biological systems and its potential to cross cell membranes.

Drug design Lipophilicity ADME

Commercial Availability and Purity Standards

For procurement purposes, (4-(Isobutylsulfinyl)phenyl)boronic acid is commercially available from multiple reputable vendors with a standard purity specification of ≥95% [REFS-1, REFS-2]. This is comparable to its analogs like (4-(methylsulfinyl)phenyl)boronic acid and (4-(ethylsulfinyl)phenyl)boronic acid, which are also typically offered at 95-98% purity . However, the target compound is distinguished by its specific storage requirements: it is recommended for long-term storage in a cool, dry place and by some vendors at 2-8°C under vacuum , which may differ from the less stringent storage conditions for the methyl analog (combustible solid, no refrigeration specified) . This distinction in storage is important for ensuring compound stability and reproducible results over time.

Procurement Purity Reliability

Optimal Research and Industrial Application Scenarios for (4-(Isobutylsulfinyl)phenyl)boronic acid


Medicinal Chemistry: Optimization of Lipophilic Biaryl Scaffolds

When a medicinal chemistry program requires the systematic exploration of lipophilicity and steric bulk in a biaryl pharmacophore, (4-(Isobutylsulfinyl)phenyl)boronic acid is the reagent of choice. Its calculated ClogP of 1.86 and substantial steric bulk from the isobutyl group [1] allow it to occupy a unique property space that smaller analogs cannot. It is ideally suited for lead optimization where improving membrane permeability (by increasing LogP) or filling a hydrophobic pocket (through steric bulk) is the objective.

Synthetic Methodology: Fine-Tuning Suzuki-Miyaura Coupling Reactivity

In challenging Suzuki-Miyaura couplings, especially with electron-deficient aryl halides, the slightly stronger electron-donating inductive effect of the isobutyl group (Taft's σ* ≈ -0.125) [2] compared to methyl or ethyl groups can be leveraged to accelerate the transmetalation step. This compound is a valuable tool for process chemists seeking to improve reaction yields or enable milder conditions in the synthesis of complex intermediates .

Drug Discovery: Constructing Diverse Screening Libraries

For building diverse compound libraries, (4-(Isobutylsulfinyl)phenyl)boronic acid provides a distinct structural and physicochemical profile. Its branched alkylsulfinyl group offers a different three-dimensional shape and electronic environment compared to linear or smaller analogs. This reagent enables the generation of novel chemical space that may yield hits with improved selectivity or pharmacokinetic profiles against challenging biological targets [3].

Agrochemical Research: Design of Lipophilic Crop Protection Agents

The combination of the sulfinyl group, which is a common motif in fungicides and herbicides, and the lipophilic isobutyl chain makes this boronic acid a strategic intermediate for designing new agrochemicals with enhanced foliar uptake and translocation properties. The increased lipophilicity (ClogP 1.86) is a key driver for improving cuticular penetration and bioavailability in plant systems.

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